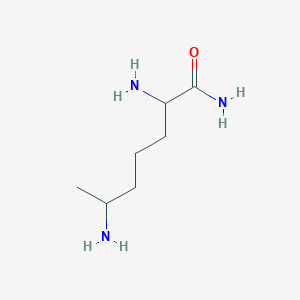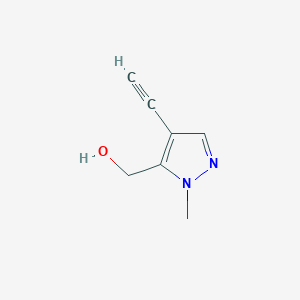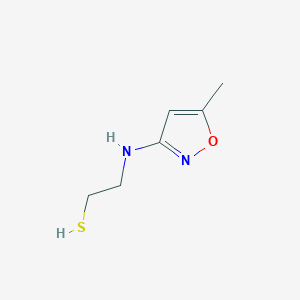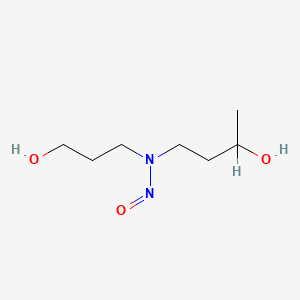![molecular formula C8H9NO2 B13964890 1-(2,3-Dihydropyrrolo[2,1-b]oxazol-5-yl)ethanone](/img/structure/B13964890.png)
1-(2,3-Dihydropyrrolo[2,1-b]oxazol-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHANONE, 1-(2,3-DIHYDROPYRROLO[2,1-B]OXAZOL-5-YL)- is a chemical compound with the molecular formula C8H9NO2 It is characterized by the presence of a dihydropyrrolo[2,1-b]oxazole ring structure, which is a fused bicyclic system containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHANONE, 1-(2,3-DIHYDROPYRROLO[2,1-B]OXAZOL-5-YL)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable pyrrole derivative with an oxazoline derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
ETHANONE, 1-(2,3-DIHYDROPYRROLO[2,1-B]OXAZOL-5-YL)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
ETHANONE, 1-(2,3-DIHYDROPYRROLO[2,1-B]OXAZOL-5-YL)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of ETHANONE, 1-(2,3-DIHYDROPYRROLO[2,1-B]OXAZOL-5-YL)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other dihydropyrrolo[2,1-b]oxazole derivatives, which share the same core structure but differ in their substituents. Examples include:
- ETHANONE, 1-(2,3-DIHYDROPYRROLO[2,1-B]OXAZOL-4-YL)-
- ETHANONE, 1-(2,3-DIHYDROPYRROLO[2,1-B]OXAZOL-6-YL)-
Uniqueness
ETHANONE, 1-(2,3-DIHYDROPYRROLO[2,1-B]OXAZOL-5-YL)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C8H9NO2 |
|---|---|
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
1-(2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-yl)ethanone |
InChI |
InChI=1S/C8H9NO2/c1-6(10)7-2-3-8-9(7)4-5-11-8/h2-3H,4-5H2,1H3 |
Clé InChI |
WCVZQWIUSUQIQA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C2N1CCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Chloro-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13964861.png)


![5H-Pyrimido[4,5-d]azepine](/img/structure/B13964865.png)

